4-Methoxycarbonylcubanecarboxylic acid

Description

The exact mass of the compound 4-Methoxycarbonylcubanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 640885. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methoxycarbonylcubanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxycarbonylcubanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

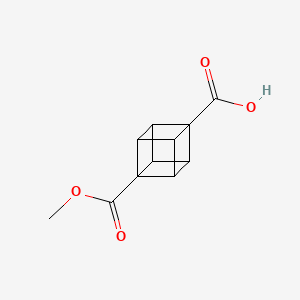

Structure

3D Structure

Properties

IUPAC Name |

4-methoxycarbonylcubane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-15-9(14)11-5-2-6(11)4-7(11)3(5)10(2,4)8(12)13/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRJEFLYRAVFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327274 | |

| Record name | NSC640885 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24539-28-4 | |

| Record name | NSC640885 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methoxycarbonyl)cubanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-Methoxycarbonylcubanecarboxylic acid physical properties"

An In-depth Technical Guide to the Physical Properties of 4-Methoxycarbonylcubanecarboxylic Acid

Authored by: A Senior Application Scientist

Abstract

4-Methoxycarbonylcubanecarboxylic acid, a key derivative of the synthetically challenging cubane scaffold, stands as a molecule of significant interest for advanced materials and pharmaceutical research. Its rigid, strained cage structure offers a unique three-dimensional alternative to traditional aromatic systems, positioning it as a valuable building block in medicinal chemistry and materials science.[1][2][3] This guide provides a comprehensive technical overview of the essential physical, chemical, and spectroscopic properties of 4-Methoxycarbonylcubanecarboxylic acid, intended to serve as a foundational resource for researchers, chemists, and drug development professionals. We will delve into its synthesis, structural characteristics, and key analytical data, providing the causality behind experimental observations and methodologies.

Introduction: The Unique World of Cubanes

First synthesized by Philip Eaton and Thomas Cole in 1964, cubane (C₈H₈) is a platonic hydrocarbon featuring eight carbon atoms arranged at the corners of a cube.[4][5] This geometry forces the C-C-C bond angles to an unusually strained 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon.[4] Despite this high degree of ring strain, cubane and its derivatives are remarkably kinetically stable.[4] This combination of high potential energy and stability makes them attractive for applications ranging from high-performance explosives to pharmaceuticals, where the cubane cage can act as a rigid, lipophilic bioisostere for benzene rings.[2][4][6]

4-Methoxycarbonylcubanecarboxylic acid is a bifunctional cubane derivative that serves as a versatile intermediate for the synthesis of more complex substituted cubanes.[1][4][5] Its two distinct functional groups—a carboxylic acid and a methyl ester—allow for selective chemical modifications, making it a cornerstone for creating novel molecular architectures.

Synthesis Pathway and Experimental Protocol

The most common and practical route to 4-Methoxycarbonylcubanecarboxylic acid involves the selective monohydrolysis of its parent diester, dimethyl cubane-1,4-dicarboxylate. This method is favored for its high yield and straightforward execution. The parent diester itself is derived from cubane-1,4-dicarboxylic acid, a foundational material that is now produced on a multi-kilogram scale.[5]

The causality for this synthetic choice lies in the controlled reaction conditions. By using a slight excess of a strong base (like sodium hydroxide) in a mixed solvent system, one ester group can be selectively saponified while minimizing the formation of the dicarboxylic acid byproduct.

Caption: Synthesis workflow for 4-Methoxycarbonylcubanecarboxylic acid.

Experimental Protocol: Selective Monohydrolysis[7]

-

Step 1: Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl cubane-1,4-dicarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.

-

Step 2: Base Addition: Prepare a solution of sodium hydroxide (1.1 eq) in methanol and add it dropwise to the stirred solution of the diester at room temperature.

-

Step 3: Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diester is consumed.

-

Step 4: Acidification: After cooling the mixture to room temperature, carefully acidify it with dilute hydrochloric acid (HCl) until the pH is acidic. A white precipitate should form.

-

Step 5: Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold distilled water to remove any inorganic salts.

-

Step 6: Purification: Dry the collected solid under a vacuum. The resulting crude product can be further purified by recrystallization to yield pure 4-Methoxycarbonylcubanecarboxylic acid.

Physicochemical Properties

The physical properties of this compound are dictated by its rigid, dense cubyl core and polar functional groups. These characteristics are crucial for predicting its behavior in various solvents and its interactions in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₄ | [7] |

| Molecular Weight | 206.19 g/mol | [7] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 181 °C | [1] |

| Boiling Point | 341.5 °C at 760 mmHg | [1] |

| Density | 1.956 g/cm³ | [1] |

| pKa (Predicted) | 4.24 ± 0.40 | [1] |

| LogP (Predicted) | -0.01800 | [1] |

| Topological Polar Surface Area | 63.6 Ų | [7] |

Solubility Insights: As a carboxylic acid, it is generally soluble in organic solvents like ethanol, diethyl ether, and dichloromethane.[8] Its solubility in water is expected to be low due to the large, nonpolar hydrocarbon cage, though it will dissolve in aqueous base.[8]

Molecular Structure and Spectroscopic Profile

The definitive identification and purity assessment of 4-Methoxycarbonylcubanecarboxylic acid relies on a combination of spectroscopic techniques. The unique symmetry and electronic environment of the cubane cage give rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure with key functional groups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The six protons on the cubane cage will appear as a complex multiplet in the region of 4.0-4.5 ppm. The asymmetry introduced by the two different substituents breaks the high symmetry seen in cubane-1,4-dicarboxylic acid (which shows a singlet for these protons).[9] The methyl ester group will present as a sharp singlet at approximately 3.7 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet, typically downfield (>10 ppm), and its position can be concentration-dependent.

-

¹³C NMR: The carbon spectrum provides clear evidence of the structure.[10] Distinct signals are expected for the carboxylic acid carbonyl (~170-180 ppm), the ester carbonyl (~165-175 ppm), the methoxy carbon (~52 ppm), and the carbons of the cubane cage. The two carbons bearing the substituents will be distinct from the other six carbons of the cage, which themselves may show multiple signals due to the molecule's asymmetry.

Infrared (IR) Spectroscopy

The IR spectrum is highly characteristic due to the presence of two carbonyls and a hydroxyl group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, strong |

| C-H Stretch (Cubane Cage) | ~3000 | Sharp, medium |

| C=O Stretch (Ester) | ~1740 | Sharp, strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Sharp, strong, often overlapping with ester |

| C-O Stretch | 1150 - 1250 | Strong |

The broadness of the O-H stretch is a classic feature of hydrogen-bonded carboxylic acid dimers in the solid state.[11][12]

Mass Spectrometry (MS)

-

Molecular Ion: The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (Monoisotopic Mass: 206.0579 Da).[7]

-

Fragmentation Pattern: Key fragmentation pathways would include the loss of a methoxy radical (•OCH₃, M-31), loss of a carboxyl group (•COOH, M-45), and loss of carbon dioxide (CO₂, M-44) after rearrangement. The presence of the bromine isotopic pattern is a useful feature in the mass spectrometry of brominated derivatives.[13]

Reactivity and Applications

4-Methoxycarbonylcubanecarboxylic acid is not just an analytical subject but a practical tool for chemical synthesis.

-

Bioisostere Development: As a cubane derivative, it is actively studied for its potential to act as a bioisostere for para-substituted benzene rings in drug candidates.[1][2] The rigid 3D structure can orient substituents in precise spatial arrangements, offering new possibilities for receptor binding interactions.[3]

-

Synthetic Intermediate: It serves as a precursor for more complex cubanes. The carboxylic acid can be converted to other functional groups, while the ester can be hydrolyzed or reduced.

-

Decarboxylation Reactions: The tertiary carboxylic acid group can undergo specific reactions like iododecarboxylation, using reagents such as 1,3-diiodo-5,5-dimethylhydantoin (DIH), to introduce an iodine atom onto the cubane cage.[1] This opens pathways to further functionalization via cross-coupling reactions.

Safety and Handling

As a laboratory chemical, 4-Methoxycarbonylcubanecarboxylic acid requires careful handling according to standard safety protocols.

-

GHS Hazard Statements: [7]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Conclusion

4-Methoxycarbonylcubanecarboxylic acid is a molecule of profound utility, bridging the gap between the theoretical elegance of strained ring systems and practical applications in science. Its well-defined physical and spectroscopic properties, coupled with its synthetic accessibility, make it an invaluable building block for the next generation of pharmaceuticals and advanced materials. This guide has consolidated the key technical data to support and inspire further research into this fascinating compound.

References

-

LookChem. 4-METHOXYCARBONYLCUBANECARBOXYLIC ACID. [Link]

-

Wikipedia. Cubane. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 369179, 4-Methoxycarbonylcubanecarboxylic acid. [Link]

-

University of Bristol School of Chemistry. Synthesis of Cubane. [Link]

-

Sciencemadness Discussion Board. Synthesis of cubane and cubane related compounds / derivatives. [Link]

-

Defense Technical Information Center (DTIC). Cubane Derivatives for Propellant Applications. [Link]

-

ResearchGate. Synthesis of 2‐substituted 1,4‐cubane dicarboxylic ester derivatives. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

University of Bristol School of Chemistry. Application of cubane derivatives. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

MDPI. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids. [Link]

-

The Royal Society of Chemistry. Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane- 1,4-dicarboxylate. [Link]

-

YouTube. Introduction to IR Spectroscopy - Carboxylic Acids. [Link]

-

MDPI. Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. [Link]

-

ResearchGate. Computational insight into the crystal structures of cubane and azacubanes. [Link]

-

PubMed Central. Mass spectrometry imaging of natural carbonyl products directly from agar-based microbial interactions using 4-APEBA derivatization. [Link]

-

SpectraBase. Cubane-1,4-dicarboxylic acid - Optional[1H NMR] - Spectrum. [Link]

-

The Royal Society of Chemistry. A practical synthesis of 1,3-disubstituted cubane derivatives. [Link]

-

University of Southampton ePrints. Synthesis of Ortho–Functionalized 1,4–Cubanedicarboxylate Derivatives through Photochemical Chlorocarbonylation. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 296850, 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. [Link]

-

Chemistry LibreTexts. Physical Properties of Carboxylic Acids. [Link]

Sources

- 1. 4-METHOXYCARBONYLCUBANECARBOXYLIC ACID|lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. High energy derivatives of Cubane [ch.ic.ac.uk]

- 4. Cubane - Wikipedia [en.wikipedia.org]

- 5. Synthesis [ch.ic.ac.uk]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. 4-Methoxycarbonylcubanecarboxylic acid | C11H10O4 | CID 369179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectrabase.com [spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. echemi.com [echemi.com]

- 13. Mass spectrometry imaging of natural carbonyl products directly from agar-based microbial interactions using 4-APEBA derivatization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 4-Methoxycarbonylcubanecarboxylic Acid

Abstract: This technical guide provides a comprehensive examination of 4-Methoxycarbonylcubanecarboxylic acid, a pivotal derivative of the cubane scaffold, which is of significant interest to medicinal chemists and materials scientists. Cubane's unique three-dimensional structure and its role as a benzene bioisostere make its derivatives prime candidates for drug development.[1] This document details the synthetic pathway to obtain high-purity single crystals, outlines the definitive experimental protocol for structural elucidation via single-crystal X-ray diffraction, and analyzes the resulting molecular geometry and supramolecular architecture. While a crystal structure has been deposited in public databases, this guide focuses on the established principles of cubane chemistry and crystallography to describe its core structural features and intermolecular interactions, providing a robust framework for researchers in the field.

Introduction to the Cubane Scaffold

First synthesized by Philip Eaton and Thomas Cole in 1964, cubane (C₈H₈) is a landmark synthetic hydrocarbon featuring eight carbon atoms at the vertices of a cube.[2] The C-C-C bond angles are constrained to 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, resulting in immense ring strain. Despite this, cubane is remarkably kinetically stable due to the absence of low-energy decomposition pathways.[2]

In modern drug discovery, the cubane cage is increasingly utilized as a bioisostere for phenyl rings. Its rigid, three-dimensional, and non-polar nature allows it to mimic the spatial orientation of a benzene ring while offering a completely different electronic profile and metabolic pathway, often leading to improved pharmacological properties. 4-Methoxycarbonylcubanecarboxylic acid (C₁₁H₁₀O₄) is a key bifunctional intermediate, allowing for orthogonal derivatization at the 1 and 4 positions of the cubane core.

Synthesis and Crystallization

The generation of a high-quality single crystal is the rate-limiting and most critical step for successful X-ray diffraction analysis.[3] The process begins with the synthesis of the target compound with high purity, followed by a meticulous crystallization procedure.

Synthetic Pathway

4-Methoxycarbonylcubanecarboxylic acid is reliably prepared via the selective mono-saponification of its parent diester, Dimethyl cubane-1,4-dicarboxylate. The parent diester itself is accessible through a well-established, multi-step sequence starting from cyclopentenone, which was pioneered by Eaton and has since been optimized for pilot-plant scale production.[4][5]

The selective hydrolysis is predicated on using a stoichiometric amount of base (e.g., Sodium Hydroxide) to cleave one of the two ester groups. The resulting carboxylate salt precipitates from the reaction mixture upon acidification, yielding the desired product.

Experimental Protocol: Single Crystal Growth

Causality: The choice of a slow evaporation method from a binary solvent system is deliberate. It allows the solution to reach supersaturation gradually, promoting the formation of a few, well-ordered crystal nuclei rather than a rapid precipitation of polycrystalline powder. Ethyl acetate is a good solvent for the compound, while hexane acts as an anti-solvent, finely tuning the solubility to achieve optimal crystallization conditions.

-

Preparation: Dissolve 20 mg of highly purified 4-Methoxycarbonylcubanecarboxylic acid in 1.0 mL of warm ethyl acetate in a clean 4 mL glass vial.

-

Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Initiation of Crystallization: Place the vial inside a larger, sealed beaker containing a small amount (2-3 mL) of hexane. The hexane vapor will slowly diffuse into the vial.

-

Incubation: Allow the system to stand undisturbed at room temperature (20-25°C) for 2-5 days.

-

Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully decant the mother liquor and gently wash the crystals with a small amount of cold hexane. The crystals are then harvested using a cryoloop for mounting on the diffractometer.

Crystal Structure Analysis

The definitive method for elucidating the three-dimensional atomic arrangement of a molecule is single-crystal X-ray diffraction (SCXRD).[6][7] This non-destructive technique provides precise data on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol describes a self-validating system for data collection and structure refinement.

Crystallographic Data Summary

A crystal structure for 4-Methoxycarbonylcubanecarboxylic acid has been deposited in the Crystallography Open Database (COD) under the identification number 4116334.[2][8] However, the detailed crystallographic parameters from this specific entry are not publicly accessible at the time of this writing. Therefore, this guide presents expected values based on analyses of the parent cubane structure and its dicarboxylic acid derivative to provide a scientifically grounded understanding.[2][9]

| Parameter | Expected Value / Description | Rationale & Reference |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for asymmetrically substituted small organic molecules. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | The presence of a racemic mixture of chiral molecules often leads to crystallization in a centrosymmetric space group. |

| a, b, c (Å) | ~6-15 Å | Typical cell dimensions for a molecule of this size. |

| α, γ (°) | 90° | For Monoclinic and Orthorhombic systems. |

| β (°) | 90° or >90° | Variable for the Monoclinic system. |

| Volume (ų) | ~700-1200 ų | Based on the molecular volume and an expected Z value of 4. |

| Z | 4 | Number of molecules per unit cell, a common value. |

| Density (calc) | ~1.5-1.7 g/cm³ | Consistent with other cubane derivatives. |

| R-factor | < 0.05 | A value below 5% indicates a well-refined and reliable structure. |

Molecular Geometry

The geometry of the cubane core is dictated by its inherent strain. The internal C-C-C bond angles will be approximately 90°, while the exocyclic C-C-C angles will be near 125°. X-ray diffraction studies on related compounds show that the average C-C bond length within the cubane cage is around 1.55-1.57 Å, slightly elongated compared to a typical sp³-sp³ bond (~1.54 Å) due to strain.[2] The C(cubane)-C(carbonyl) bonds are expected to be shorter, in the range of 1.48-1.50 Å, reflecting the sp² character of the carbonyl carbon.

Supramolecular Assembly: The Hydrogen-Bonded Dimer

The most significant intermolecular interaction governing the crystal packing of 4-Methoxycarbonylcubanecarboxylic acid is the hydrogen bonding between the carboxylic acid moieties. It is overwhelmingly probable that two molecules will form a centrosymmetric dimer via a robust R²₂(8) hydrogen-bonding motif. This is a highly stable and common arrangement for carboxylic acids in the solid state.

In this motif, the acidic proton of one molecule's carboxyl group forms a hydrogen bond with the carbonyl oxygen of a second, inversion-related molecule, and vice-versa. This creates a planar, eight-membered ring system that acts as a strong supramolecular synthon, directing the overall crystal packing. The cubane units themselves will then pack efficiently via weaker van der Waals interactions.

Conclusion

4-Methoxycarbonylcubanecarboxylic acid is a fundamentally important building block in the application of cubane scaffolds in science. While the precise crystallographic data remains to be fully published, this guide has established a robust model for its solid-state structure based on its synthesis, established crystallographic principles, and predictable intermolecular forces. The molecule's structure is defined by its strained polycyclic core and a dominant supramolecular assembly driven by the formation of carboxylic acid hydrogen-bonded dimers. The detailed experimental protocols provided herein offer a validated pathway for researchers to reproduce and further investigate this and related crystalline materials.

References

-

Eaton, P. E., & Cole, T. W. (1964). The Cubane System. Journal of the American Chemical Society, 86(5), 962–964. [Link]

-

Platts, J. A. (2007). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. SERC Carleton. [Link]

-

Kennard, O., & Watson, D. G. (1972). The structure of cubane mono and 1,4-dicarboxylic acids in lyotropic liquid crystalline solution. Canadian Journal of Chemistry, 50(23), 3990-3995. [Link]

-

Carleton College. Single-crystal X-ray Diffraction. SERC Carleton. [Link]

-

Organic Spectroscopy International. (2014). Dimethyl 1,4-Cubanedicarboxylate. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

ScienceMadness Discussion Board. (2025). Synthesis of cubane and cubane related compounds / derivatives. Sciencemadness.org. [Link]

-

University of Bristol. (n.d.). Synthesis of Cubane. University of Bristol School of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxycarbonylcubanecarboxylic acid. PubChem. [Link]

-

LookChem. (n.d.). 4-METHOXYCARBONYLCUBANECARBOXYLIC ACID. LookChem. [Link]

-

University of Bristol. (n.d.). The first synthesis of Cubane!. University of Bristol School of Chemistry. [Link]

Sources

- 1. 1,4-Cubanedicarboxylic acid | C10H8O4 | CID 276350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cubane - Wikipedia [en.wikipedia.org]

- 3. The magic of cubane | PDF [slideshare.net]

- 4. oxfordreference.com [oxfordreference.com]

- 5. szfki.hu [szfki.hu]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 4-Methoxycarbonylcubanecarboxylic acid | C11H10O4 | CID 369179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

"1H NMR and 13C NMR spectra of 4-Methoxycarbonylcubanecarboxylic acid"

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Methoxycarbonylcubanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cubane cage, a landmark achievement in synthetic organic chemistry, presents a unique, rigid, and highly strained scaffold that has garnered significant interest in medicinal chemistry, materials science, and theoretical studies. Its derivatives are being explored as bioisosteres for phenyl rings and as components in high-energy materials.[1][2] A thorough structural characterization is paramount for the development and application of these novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[3] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Methoxycarbonylcubanecarboxylic acid, a key intermediate in the synthesis of functionalized cubanes.[4] We will delve into the theoretical basis for the expected spectral features, grounded in the molecule's distinct geometry and electronic properties, and provide field-proven experimental protocols for data acquisition and validation.

The Unique Structural Landscape of a 1,4-Disubstituted Cubane

4-Methoxycarbonylcubanecarboxylic acid (C₁₁H₁₀O₄) is a derivative of cubane symmetrically substituted at opposing vertices (the 1 and 4 positions) with a carboxylic acid group and a methoxycarbonyl (ester) group.[5] The cubane core is a pentacyclo[4.2.0.0²,⁵.0³,⁸.0⁴,⁷]octane system, a highly strained cage of eight sp³-hybridized carbon atoms arranged at the corners of a cube.

This extreme geometry forces the C-C-C bond angles to 90° instead of the ideal 109.5°, leading to significant ring strain (~166 kcal/mol) and rehybridization of the carbon orbitals.[6] The exocyclic C-H bonds exhibit an increased s-character (approx. 31%), which influences their acidity and NMR chemical shifts.[6]

The presence of two different substituents at the 1 and 4 positions reduces the molecule's symmetry compared to unsubstituted cubane. This reduction in symmetry is critical, as it dictates the number of chemically non-equivalent protons and carbons, and therefore the complexity of the NMR spectra. We can anticipate three distinct sets of methine (C-H) protons on the cubane cage, along with the methyl and carboxylic acid protons.

Figure 2: A self-validating workflow for the complete NMR characterization of the target molecule.

Conclusion

The ¹H and ¹³C NMR spectra of 4-Methoxycarbonylcubanecarboxylic acid are rich with information that directly reflects its unique, highly strained three-dimensional structure. The ¹H spectrum is characterized by two complex multiplets for the cage protons between 4.2 and 4.5 ppm, a sharp singlet for the methoxy protons, and a broad downfield signal for the carboxylic acid proton. The ¹³C spectrum is expected to show seven distinct signals, whose identities can be unambiguously confirmed using DEPT experiments and 2D NMR techniques like HSQC and HMBC. This guide provides the foundational knowledge and experimental framework for researchers to confidently acquire and interpret the NMR data for this and related cubane derivatives, ensuring the scientific integrity of their structural characterization efforts.

References

-

Della, E. W., & Cotsaris, E. (1985). Proton magnetic resonance spectra of cubane derivatives. I. Syntheses and spectra of mono- and 1,4-disubstituted cubanes. Journal of the American Chemical Society, 107(14), 4337–4342. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 4-Methoxycarbonylcubanecarboxylic acid. PubChem Compound Database. CID=369179. Available at: [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

-

University of Bristol School of Chemistry. (n.d.). Properties of Cubane. Available at: [Link]

-

Wiley SpectraBase. (n.d.). Cubane. SpectraBase Compound ID: 5NapcrGqqze. Available at: [Link]

-

LookChem. (n.d.). 4-METHOXYCARBONYLCUBANECARBOXYLIC ACID. CAS No. 24539-28-4. Available at: [Link]

-

University of Bristol School of Chemistry. (n.d.). Synthesis of Cubane. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Available at: [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation. Organic Chemistry I. Available at: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

Sources

- 1. 4-METHOXYCARBONYLCUBANECARBOXYLIC ACID|lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. Synthesis [ch.ic.ac.uk]

- 5. 4-Methoxycarbonylcubanecarboxylic acid | C11H10O4 | CID 369179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Properties [ch.ic.ac.uk]

An In-depth Technical Guide to 4-Methoxycarbonylcubanecarboxylic Acid (CAS Number: 24539-28-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycarbonylcubanecarboxylic acid, with the CAS number 24539-28-4, is a unique and highly strained polycyclic organic compound. Its rigid, three-dimensional cubane core presents a fascinating scaffold for medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug discovery as a benzene bioisostere, and critical safety information for its handling and use in a research setting.

The cubane cage, once a synthetic curiosity, is now recognized for its potential to impart favorable pharmacokinetic properties to drug candidates.[1][2][3] Unlike aromatic systems like benzene, the saturated cubane core is resistant to metabolic oxidation, which can lead to improved metabolic stability and a more predictable in vivo profile.[4][5][6][7] Furthermore, the precise three-dimensional arrangement of substituents on the cubane framework allows for the fine-tuning of molecular shape and vectoral properties, offering a novel strategy to "escape from flatland" in drug design.[8]

Chemical and Physical Properties

4-Methoxycarbonylcubanecarboxylic acid is a white to light yellow crystalline powder.[9] Its rigid structure and functional groups dictate its physicochemical characteristics.

Table 1: Physicochemical Properties of 4-Methoxycarbonylcubanecarboxylic Acid

| Property | Value | Source(s) |

| CAS Number | 24539-28-4 | [10] |

| Molecular Formula | C₁₁H₁₀O₄ | [10] |

| Molecular Weight | 206.19 g/mol | [10] |

| Melting Point | 174.5-181 °C | [10] |

| Boiling Point (Predicted) | 341.40 °C | |

| Flash Point (Predicted) | 141.40 °C | |

| pKa (Predicted) | 4.24 ± 0.40 | |

| LogP (Predicted) | -0.01800 | |

| Appearance | White to light yellow powder/crystals | [9] |

| Synonyms | (1s,2R,3R,4s,5s,6S,7S,8r)-4-(Methoxycarbonyl)cubane-1-carboxylic acid, Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid, 1-methyl ester | [10] |

Synthesis and Reactivity

The synthesis of cubane derivatives has historically been a challenge due to the high strain energy of the cubic framework. However, improved synthetic routes have made key intermediates like cubane-1,4-dicarboxylic acid and its esters more accessible.[11][12]

A common route to 4-Methoxycarbonylcubanecarboxylic acid involves the selective hydrolysis of dimethyl cubane-1,4-dicarboxylate.[9][13]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Cubane - Wikipedia [en.wikipedia.org]

- 4. biosynth.com [biosynth.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. 4-METHOXYCARBONYLCUBANECARBOXYLIC ACID|lookchem [lookchem.com]

- 10. Cas 32846-66-5,1,4-CUBANEDICARBOXYLIC ACID | lookchem [lookchem.com]

- 11. Synthesis [ch.ic.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. sciencemadness.org [sciencemadness.org]

A Comprehensive Technical Guide to the Synthesis of Cubane-1,4-dicarboxylic Acid Monomethyl Ester

Introduction: The Cubane Scaffold in Modern Chemistry

Cubane (C₈H₈), a synthetic hydrocarbon featuring eight carbon atoms at the vertices of a cube, stands as a landmark achievement in organic synthesis. First synthesized by Philip Eaton and Thomas Cole in 1964, its structure was initially thought to be unattainable due to the severe strain imposed by its 90° C-C-C bond angles, a significant deviation from the ideal 109.5° for sp³-hybridized carbon.[1][2] Despite this high strain energy (approximately 161 kcal/mol), cubane is remarkably kinetically stable, a consequence of the absence of low-energy decomposition pathways.[2][3][4]

This unique combination of high energy content and kinetic stability has made cubane and its derivatives highly sought-after in diverse fields. In materials science, they are explored as high-density energetic materials, with derivatives like octanitrocubane being significantly more powerful than TNT.[2][5] However, it is in medicinal chemistry and drug development that cubanes have generated the most profound impact. Eaton first proposed the cubane cage as a three-dimensional, non-aromatic bioisostere for the phenyl group.[6][7] This is a critical concept in modern drug design, often termed "escaping from flatland," where replacing flat aromatic rings with saturated 3D scaffolds can dramatically improve pharmacokinetic properties such as solubility and metabolic stability, while maintaining or enhancing biological activity.[6][7][8]

At the heart of this chemical exploration lies cubane-1,4-dicarboxylic acid, a versatile and commercially available starting material that provides two key anchor points for further functionalization.[4][9][10] The selective modification of one of these carboxylic acid groups to form cubane-1,4-dicarboxylic acid monomethyl ester unlocks access to asymmetrically substituted cubanes, which are invaluable for creating sophisticated molecular probes, linkers, and advanced pharmaceutical intermediates. This guide provides an in-depth examination of the synthetic pathways to this key building block, grounded in established chemical principles and field-proven methodologies.

Part 1: The Foundational Synthesis of Cubane-1,4-dicarboxylic Acid

The most reliable and scalable route to the cubane core, leading to the 1,4-dicarboxylated derivative, is an evolution of the original Eaton and Cole synthesis.[3][9] While the initial synthesis was a lengthy process, subsequent improvements have resulted in a more efficient five-step sequence that delivers the target diacid in an overall yield of approximately 25%.[9] This pathway is a masterclass in harnessing classic organic reactions to construct a highly complex architecture.

Logical Workflow for Cubane-1,4-dicarboxylic Acid Synthesis

The synthesis begins with a readily available starting material and proceeds through a series of transformations designed to build the polycyclic framework step-by-step. Each reaction is chosen for its reliability and stereochemical control, which is critical for the successful formation of the cage structure.

Caption: Synthetic pathway to Cubane-1,4-dicarboxylic Acid.

Detailed Experimental Protocol and Mechanistic Rationale

Step 1: Synthesis of 2-Bromocyclopentadienone Dimer (Diels-Alder Adduct)

-

Reaction: 2-Cyclopentenone is first converted to 2,3,4-tribromocyclopentanone via allylic bromination with N-bromosuccinimide (NBS) followed by bromine addition.[1]

-

Rationale: This multi-bromination sets the stage for the subsequent elimination steps. NBS is a reliable reagent for allylic bromination, while Br₂ adds across the double bond.

-

Procedure: The tribrominated intermediate is then treated with a hindered base, such as diethylamine, to induce a double dehydrobromination.[1] This process is highly favorable as it leads to the formation of the conjugated 2-bromocyclopentadienone.

-

Causality: This dienone is highly reactive and unstable; it immediately undergoes a spontaneous Diels-Alder dimerization upon formation. The reaction proceeds stereoselectively to form the endo isomer, a result of maximizing the overlap between the pi orbitals of the diene and the dienophile in the transition state.[3][9] This dimerization is the crucial first step in building the eight-carbon framework.

Step 2: Photochemical [2+2] Cycloaddition

-

Reaction: The endo dimer is irradiated with ultraviolet (UV) light.

-

Rationale: This photochemical [2+2] cycloaddition is a key cage-forming step. The UV energy excites an electron in one of the double bonds, allowing it to react with the proximal double bond of the other ring system, thereby closing the cage structure.[11] The endo stereochemistry of the starting material is essential, as it pre-organizes the two alkene moieties in close proximity for this intramolecular reaction to occur efficiently.

-

Procedure: The reaction is typically carried out in a suitable solvent (e.g., methanol/water) in a photoreactor. Continuous-flow photoreactors have been developed to improve the scalability and safety of this step, allowing for decagram-scale synthesis.[6]

Step 3: Double Favorskii Rearrangement

-

Reaction: The resulting photocycloadduct, a bis(α-bromoketone), is treated with a strong base, typically aqueous potassium hydroxide (KOH).

-

Rationale: This step employs the Favorskii rearrangement, a classic reaction for the conversion of α-haloketones to carboxylic acids with ring contraction. The mechanism involves the formation of a cyclopropanone intermediate, which is then attacked by hydroxide. This occurs on both sides of the symmetrical molecule.

-

Procedure: The photocycloadduct is refluxed with aqueous KOH.[12] Following the rearrangement, the reaction mixture contains the dipotassium salt of cubane-1,4-dicarboxylic acid. Careful acidification with a strong acid (e.g., HCl) precipitates the desired dicarboxylic acid, which can be isolated by filtration.

| Step | Intermediate/Product | Typical Yield |

| 1 | 2-Bromocyclopentadienone Dimer | ~50-60% |

| 2 | Photocycloadduct | ~70-80% |

| 3 | Cubane-1,4-dicarboxylic Acid | ~75-85% |

| Overall | Cubane-1,4-dicarboxylic Acid | ~25-30% |

Part 2: Selective Synthesis of the Monomethyl Ester

The primary challenge in synthesizing cubane-1,4-dicarboxylic acid monomethyl ester is achieving selectivity. As the two carboxylic acid groups are chemically equivalent, standard esterification conditions (e.g., Fischer esterification with excess methanol) will invariably lead to the formation of the dimethyl ester as the major product.[12][13] Therefore, a controlled strategy is required. The most direct and commonly employed method is the partial hydrolysis (saponification) of the readily accessible dimethyl ester.

Logical Workflow for Monoester Synthesis

This approach leverages the ease of forming the dimethyl ester, followed by a statistically controlled de-protection of one of the two ester groups.

Caption: Synthesis of the monoester via the dimethyl ester intermediate.

Detailed Experimental Protocol and Rationale

Step 1: Synthesis of Dimethyl Cubane-1,4-dicarboxylate

-

Reaction: Cubane-1,4-dicarboxylic acid is subjected to Fischer esterification.

-

Rationale: This is a straightforward and high-yielding method to protect both acid groups. Using a large excess of methanol as both solvent and reagent, with a catalytic amount of strong acid (e.g., H₂SO₄ or HCl), drives the equilibrium towards the diester product.[12]

-

Procedure: The dicarboxylic acid is dissolved or suspended in methanol, a catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed until the reaction is complete (monitored by TLC or LC-MS). Workup involves neutralizing the acid, removing the excess methanol, and extracting the diester, which can be purified by recrystallization or chromatography.[13] An alternative method uses a strong acidic cation exchange resin as a recyclable catalyst.[14]

Step 2: Selective Monosaponification

-

Reaction: Dimethyl cubane-1,4-dicarboxylate is treated with one equivalent of a strong base.

-

Rationale: This is the critical step for achieving selectivity. By carefully controlling the stoichiometry and using exactly one equivalent of base (e.g., sodium hydroxide), the reaction can be statistically biased to hydrolyze only one of the two ester groups. Using a mixed solvent system like THF/methanol ensures solubility of both the nonpolar diester and the polar base.

-

Experimental Protocol:

-

Dissolve dimethyl cubane-1,4-dicarboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol.

-

Separately, prepare a solution of sodium hydroxide (1.1 eq.) in methanol. The slight excess of base ensures the reaction goes to completion.

-

Slowly add the NaOH solution dropwise to the diester solution at room temperature with vigorous stirring.

-

Monitor the reaction by TLC. The reaction mixture will contain the starting diester, the desired monoester/monosalt, and the diacid/disalt.

-

Upon completion, quench the reaction and carefully acidify the mixture with dilute HCl to a pH of ~3-4.

-

Extract the product mixture with a suitable organic solvent (e.g., ethyl acetate).

-

The desired monomethyl ester can then be separated from unreacted diester and the diacid byproduct by column chromatography.

-

Alternative Strategies for Direct Mono-esterification

While partial hydrolysis is a robust method, direct mono-esterification of dicarboxylic acids is an area of active research. These methods often rely on heterogeneous catalysis or specific activation to differentiate the two acid groups.

-

Ion-Exchange Resins: Strongly acidic ion-exchange resins have been shown to selectively catalyze the monoesterification of symmetrical dicarboxylic acids.[15] The proposed mechanism suggests that the diacid is adsorbed onto the resin surface, and the higher local concentration of the diacid compared to the formed monoester leads to selective reaction.

-

Alumina Catalysis: Alumina can be used as a solid support to achieve selective monoesterification.[16][17] The principle is that the dicarboxylic acid is adsorbed onto the alumina surface through one of its carboxyl groups. The non-adsorbed carboxyl group remains free to react with an esterifying agent like diazomethane or dimethyl sulfate, leading to high selectivity for the monoester.[17]

Physicochemical Data Summary

| Compound | Formula | Mol. Weight | Melting Point (°C) |

| Cubane-1,4-dicarboxylic Acid | C₁₀H₈O₄ | 192.17 | 224 °C (decomposes) |

| Dimethyl Cubane-1,4-dicarboxylate | C₁₂H₁₂O₄ | 220.22 | 160-164 °C |

| Cubane-1,4-dicarboxylic Acid Monomethyl Ester | C₁₁H₁₀O₄ | 206.19 | Not widely reported |

(Data sourced from[13])

Conclusion and Future Outlook

The synthesis of cubane-1,4-dicarboxylic acid monomethyl ester is a critical enabling technology for the broader application of cubane scaffolds in science. The pathway, rooted in the classic yet refined Eaton synthesis of the core diacid, followed by a controlled partial hydrolysis of the corresponding dimethyl ester, provides a reliable and scalable route to this valuable asymmetric building block. The availability of this mono-protected derivative is paramount for researchers in drug discovery, allowing for the modular and directional construction of complex molecules where the cubane cage acts as a rigid, metabolically robust, and three-dimensional phenyl isostere.[18][19] As synthetic methods continue to advance, particularly in the areas of direct C-H functionalization and selective catalysis, the accessibility and utility of asymmetrically functionalized cubanes are poised to expand, further solidifying the role of this unique platonic hydrocarbon in the development of next-generation therapeutics and advanced materials.[4][7][8]

References

-

Wikipedia. Cubane.[Link]

-

University of Bristol School of Chemistry. Synthesis.[Link]

-

University of Bristol School of Chemistry. The first synthesis of Cubane![Link]

-

RSC Publishing. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids.[Link]

-

Prezi. Cubane Synthesis. Sameer Bhutani. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins.[Link]

-

Green Chemistry (RSC Publishing). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts.[Link]

-

Petrolpark. Synthesis of Cubane.[Link]

-

Sciencemadness Discussion Board. Synthesis of cubane and cubane related compounds / derivatives.[Link]

-

American Chemical Society. Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina.[Link]

-

Organic Synthesis International. The Magic of Cubane![Link]

-

ResearchGate. Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions.[Link]

-

National Institutes of Health. Exploring Cuneanes as Potential Benzene Isosteres and Energetic Materials: Scope and Mechanistic Investigations into Regioselective Rearrangements from Cubanes.[Link]

-

ResearchGate. Synthesis and characterization of dimethyl cubane-1, 4-dicarboxylate.[Link]

-

University of Southampton ePrints. Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry.[Link]

-

Macmillan Group - Princeton University. General Access to Cubanes as Benzene Bioisosteres.[Link]

-

KU Leuven Research. C-H Functionalization of Cubane.[Link]

-

DC Fine Chemicals. The Chemistry of Cubane Derivatives: Exploring 1,4-Cubanedicarboxylic Acid.[Link]

-

YouTube. Making Cubane Finale - It's Done.[Link]

-

ResearchGate. Synthesis of 2‐substituted 1,4‐cubane dicarboxylic ester derivatives.[Link]

-

National Institutes of Health. Chlorinated Cubane-1,4-dicarboxylic Acids.[Link]

-

The Journal of Organic Chemistry. Chlorinated Cubane-1,4-dicarboxylic Acids.[Link]

Sources

- 1. Cubane - Wikipedia [en.wikipedia.org]

- 2. prezi.com [prezi.com]

- 3. High energy derivatives of Cubane [ch.ic.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. petrolpark.co.uk [petrolpark.co.uk]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. biosynth.com [biosynth.com]

- 8. Research Portal - C-H Functionalization of Cubane [research.kuleuven.be]

- 9. Synthesis [ch.ic.ac.uk]

- 10. nbinno.com [nbinno.com]

- 11. organicsynthesisinternational.blogspot.com [organicsynthesisinternational.blogspot.com]

- 12. youtube.com [youtube.com]

- 13. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Exploring Cuneanes as Potential Benzene Isosteres and Energetic Materials: Scope and Mechanistic Investigations into Regioselective Rearrangements from Cubanes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. macmillan.princeton.edu [macmillan.princeton.edu]

The Improbable Cube: A Technical Guide to the Discovery, Synthesis, and Application of Cubane Compounds

Foreword: From Theoretical Impossibility to a Cornerstone of Modern Medicinal Chemistry

In the pantheon of organic molecules, few capture the imagination like cubane (C₈H₈). A perfect platonic solid embodied in a hydrocarbon, its existence was once relegated to the realm of theoretical impossibility. The severe deviation of its carbon-carbon bond angles to a stark 90° from the comfortable 109.5° of a standard tetrahedral carbon suggested a molecule under immense strain, destined to violently decompose upon formation[1]. Yet, in 1964, a landmark achievement by Philip Eaton and Thomas Cole at the University of Chicago brought this "impossible" molecule into reality, a testament to synthetic ingenuity and a profound understanding of chemical stability[1][2][3].

This guide provides an in-depth exploration of the cubane story, intended for researchers, scientists, and drug development professionals. We will journey from its audacious conception to the intricacies of its first synthesis, trace the evolution of more practical synthetic routes, and culminate in its modern-day role as a transformative scaffold in medicinal chemistry[4][5][6][7]. The narrative will not merely list reactions but delve into the causality behind the experimental choices, offering field-proven insights into the unique chemistry of this remarkable caged hydrocarbon.

Chapter 1: The Paradox of the Strained Cube: Kinetic vs. Thermodynamic Stability

The primary objection to cubane's existence was its enormous predicted strain energy, later calculated to be approximately 667 kJ/mol[8]. Molecules, like all systems, strive for lower energy states, and the tortured 90° bond angles of cubane represent a significant thermodynamic penalty. So, why doesn't it simply fall apart?

The answer lies in the crucial distinction between thermodynamic and kinetic stability.

-

Thermodynamic Stability refers to the relative energy content of a molecule. Cubane is thermodynamically unstable, possessing high potential energy like a compressed spring[5].

-

Kinetic Stability refers to the height of the energy barrier that must be overcome for a reaction or decomposition to occur. Cubane is remarkably kinetically stable, even at elevated temperatures (up to 220 °C)[5].

The genius of Eaton's conviction was the realization that no low-energy, concerted pathway exists for the bonds of cubane to rearrange into a more stable isomer[3][5]. Breaking a single C-C bond offers little geometric relief and the resulting biradical remains highly strained, making any decomposition pathway energetically demanding. This high kinetic barrier effectively traps the molecule in its high-energy state, allowing this "impossible" structure to be isolated, stored, and studied.

Chapter 2: The Landmark Synthesis of 1964: An Eleven-Step Masterpiece

The original synthesis of cubane by Eaton and Cole is a cornerstone of synthetic organic chemistry, celebrated for its logic and elegance. It required the methodical construction of the caged framework, followed by a series of clever ring contractions and final removal of functional groups.

The overall workflow can be visualized as a sequence of key transformations designed to methodically build and shape the cubic core.

Caption: High-level workflow of Eaton and Cole's 1964 cubane synthesis.

Experimental Deep Dive: Key Transformations

1. Preparation of the Reactive Diene (2-Bromocyclopentadienone): The synthesis commences not with a simple precursor, but with the carefully orchestrated generation of a highly reactive intermediate.

-

Protocol: 2-Cyclopentenone is first subjected to allylic bromination using N-bromosuccinimide (NBS), followed by the addition of molecular bromine across the double bond to yield a 2,3,4-tribromocyclopentanone[1][9]. This tribromo-ketone is then treated with a base, diethylamine, which induces the elimination of two equivalents of hydrogen bromide[1][9].

-

Causality: The product, 2-bromocyclopentadienone, is too unstable for isolation. The choice of reagents and conditions is critical to generate it in situ for the subsequent, crucial dimerization step. This reactive diene contains the five-carbon backbone that will ultimately form the faces of the cubane.

2. Building the C₈ Framework ([4+2] Diels-Alder Dimerization): This step is a masterful example of harnessing a spontaneous reaction to achieve a complex transformation.

-

Protocol: As the 2-bromocyclopentadienone is formed, it immediately undergoes a stereospecific [4+2] Diels-Alder cycloaddition with itself[1][3][9].

-

Causality: This dimerization is the key step that assembles the eight-carbon skeleton required for the cubane core. The reaction proceeds with complete endo-selectivity, which is vital as it places the two double bonds in close proximity on the same face of the molecule, perfectly positioned for the next step[2][9].

3. Closing the Cage ([2+2] Photochemical Cycloaddition): With the carbon framework assembled, the next challenge is to form the top of the cage.

-

Protocol: After selective deprotection of a ketal protecting group on the endo-isomer, the molecule is irradiated with a mercury lamp[1][9]. This provides the energy for an intramolecular [2+2] cycloaddition between the two proximal alkene groups[1].

-

Causality: This reaction is symmetry-forbidden under thermal conditions but allowed photochemically. It is the critical step that closes the cage structure, yielding the polycyclic core of the system. Without photochemistry, this direct C-C bond formation would be impossible.

4. The Genius of Contraction (Favorskii Rearrangement): This is arguably the most elegant and non-obvious step in the entire sequence. The challenge was to convert the two five-membered rings of the caged intermediate into the four-membered rings required for a cube.

-

Protocol: The bromoketone moiety is treated with a strong base, potassium hydroxide (KOH), initiating a Favorskii rearrangement[1][10]. This process is repeated after a decarboxylation and deprotection sequence[1].

-

Causality: The Favorskii rearrangement is a reaction of α-halo ketones with a base that results in a ring-contracted carboxylic acid derivative[10][11]. The mechanism involves the formation of a highly strained cyclopropanone intermediate, which is then opened by the hydroxide nucleophile[11]. Eaton's application of this reaction to a caged system was unprecedented and demonstrated a brilliant strategic approach to achieving the target skeleton.

5. The Final Step (Decarboxylation): The penultimate product of the synthesis is cubane-1,4-dicarboxylic acid[1][2][3]. The final challenge is to remove these carboxylic acid groups without shattering the strained cage.

-

Original Protocol: The initial synthesis employed a thermal decarboxylation of a tert-butyl perester derivative[1][2].

-

Improved Protocol: A significant improvement was the later adoption of the Barton decarboxylation, which involves the photochemical decomposition of a thiohydroxamate ester. This method provides the parent cubane in nearly quantitative yield[1][11].

-

Causality: The C-C bond attaching the carboxyl group to the cubane core is robust. The Barton decarboxylation proceeds via a radical mechanism that is mild enough to avoid the valence isomerization or decomposition that could easily occur with such a strained molecule.

Chapter 3: The Path to Practicality: Improving on a Landmark

While revolutionary, Eaton's original synthesis was arduous, involving numerous steps and affording a low overall yield[9]. For cubane to become more than a laboratory curiosity, more practical routes were needed.

A few years later, N.B. Chapman and colleagues reported a modified synthesis that significantly improved the practicality of accessing the key intermediate, cubane-1,4-dicarboxylic acid, boosting the overall yield to a more respectable 25%[2][3].

Caption: Comparison of starting material strategies in cubane synthesis.

The key innovation by Chapman was the use of cyclopentanone ethylene ketal as the starting material[9][12]. Protecting the ketone functionality as a ketal prior to the bromination and elimination steps prevented undesirable side reactions that plagued the original sequence, leading to cleaner reactions and higher yields. This improved route to cubane-1,4-dicarboxylic acid remains the foundation for the large-scale production of cubane derivatives today, with pilot plants now able to produce this key intermediate in multi-kilogram batches[2].

Chapter 4: Unleashing Potential: The Synthesis of Functionalized Cubanes

The true value of cubane in modern chemistry, particularly for drug development, lies in the ability to precisely attach functional groups to its vertices[5][6][7]. This presents a unique set of challenges. The cubane C-H bonds are exceptionally strong due to their high s-orbital character, and the strained cage is prone to catastrophic rearrangement in the presence of many standard reagents, especially common cross-coupling catalysts like palladium and nickel[4][13].

The breakthrough came with the development of novel synthetic methodologies tailored to the unique reactivity of the cubane core.

Protocol Spotlight: Copper-Catalyzed Amination of Cubane

The ability to form carbon-nitrogen bonds is paramount in medicinal chemistry. Traditional palladium-catalyzed methods fail with cubane. However, copper catalysis provides a solution.

-

Rationale: Researchers hypothesized that the undesirable valence isomerization of cubane proceeds via oxidative addition of the catalyst into the cubane's C-C bonds. Copper catalysts are known to undergo slow oxidative addition and rapid reductive elimination, a reactivity profile that disfavors the decomposition pathway[13].

-

Step-by-Step Methodology (Adapted from literature[13][14]):

-

Reactant Preparation: In a nitrogen-filled glovebox, a vial is charged with cubane-1-carboxylic acid (1.0 equiv), the desired amine coupling partner (1.5 equiv), a copper(I) catalyst (e.g., CuI, 10 mol%), and a suitable ligand (e.g., a phenanthroline derivative, 20 mol%).

-

Solvent and Reagent Addition: Anhydrous solvent (e.g., dioxane) is added, followed by a base (e.g., K₃PO₄, 2.0 equiv).

-

Reaction Execution: The vial is sealed and heated to 100-120 °C for 12-24 hours.

-

Workup and Purification: Upon cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

-

This copper-mediated approach and related photochemical C-H functionalization techniques have been revolutionary, opening the door to 1,2-, 1,3-, and 1,4-disubstituted cubanes that can act as bioisosteres for ortho-, meta-, and para-substituted benzene rings, respectively[4][14].

Chapter 5: The Cubane Advantage: A Superior Bioisostere in Drug Design

The primary role of cubane in medicinal chemistry is as a bioisostere for the phenyl ring—a ubiquitous motif in pharmaceuticals[4]. A bioisostere is a chemical substituent that can replace another group in a drug molecule without significantly impacting its desired biological activity, while potentially improving its pharmacological properties. Cubane is considered the ideal geometric mimic of benzene[13][14].

Quantitative Comparison: Cubane vs. Benzene

| Property | Cubane | Benzene | Rationale for Advantage |

| Diagonal Distance | ~2.72 Å | ~2.79 Å | Excellent geometric and steric mimicry for receptor binding[4][9]. |

| Structure | Saturated, 3D, non-planar | Aromatic, 2D, planar | Disrupts π-π stacking, which can significantly improve aqueous solubility[4][14]. |

| Metabolism | Resistant to oxidation | Prone to oxidative metabolism | High C-H BDE (~109 kcal/mol) prevents formation of potentially toxic metabolites[4]. |

| Toxicity | Low inherent toxicity | Benzene is a known carcinogen | Provides a safer core scaffold[4][5]. |

Case Study: Cuba-Lumacaftor

A landmark example of the "cubane advantage" is in the development of analogs for Lumacaftor, a drug used to treat cystic fibrosis. Researchers replaced a meta-substituted benzene ring in the parent drug with a 1,3-disubstituted cubane to create "Cuba-Lumacaftor"[4][14].

| Parameter | Lumacaftor (Benzene) | Cuba-Lumacaftor (Cubane) | Outcome |

| Biological Activity (RC₅₀) | High | High (retained) | The cubane analog maintained the necessary therapeutic activity[14]. |

| Metabolic Stability (CLᵢₙₜ) | 11.96 µL/min/10⁶ cells | < 7 µL/min/10⁶ cells | The cubane analog is significantly more resistant to metabolism, improving its pharmacokinetic profile[4][14]. |

| Solubility | pH-dependent | Superior, pH-independent | Improved solubility allows for better absorption in the gastrointestinal tract[14]. |

This case study provides compelling, quantitative evidence that the strategic replacement of a benzene ring with a cubane scaffold can lead to drug candidates with superior properties, validating Eaton's original hypothesis of cubane as a valuable benzene bioisostere.

Conclusion and Future Outlook

From a molecule once deemed an impossible synthetic target, cubane has completed a remarkable journey. The intellectual triumph of its initial synthesis has paved the way for scalable production and a sophisticated toolbox of functionalization reactions. For drug development professionals, the cubane core is no longer a novelty but a powerful strategic tool to overcome common challenges in pharmacokinetics and toxicology[5].

The future of cubane chemistry is bright. Ongoing research focuses on developing even more efficient and regioselective C-H functionalization methods and reducing the cost of synthesis[5][15]. As our ability to manipulate this compact, stable, and uniquely three-dimensional scaffold continues to grow, the number of cubane-containing molecules entering clinical development is set to rise, opening new vistas in the future of drug discovery[5].

References

-

Title: Synthesis of Cubane Source: Petrolpark URL: [Link]

-

Title: Cubane - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis Source: University of Bristol, School of Chemistry URL: [Link]

-

Title: Cubanes in Medicinal Chemistry Source: ACS Publications - American Chemical Society URL: [Link]

-

Title: General Access to Cubanes as Benzene Bioisosteres Source: PMC (PubMed Central) URL: [Link]

-

Title: General Access to Cubanes as Benzene Bioisosteres Source: Macmillan Group - Princeton University URL: [Link]

-

Title: Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry Source: ePrints Soton - University of Southampton URL: [Link]

-

Title: Cubanes in Medicinal Chemistry | Request PDF Source: ResearchGate URL: [Link]

-

Title: Cubanes in Medicinal Chemistry. - Semantic Scholar Source: Semantic Scholar URL: [Link]

-

Title: The first synthesis of Cubane! Source: University of Bristol, School of Chemistry URL: [Link]

-

Title: Cubanes in Medicinal Chemistry Source: ACS Publications - American Chemical Society URL: [Link]

-

Title: Favorskii rearrangement - Wikipedia Source: Wikipedia URL: [Link]

-

Title: X-Ray Structure Determination of Cubane Source: Journal of the American Chemical Society URL: [Link]

-

Title: Cubane: A New NMR Internal Standard | Request PDF Source: ResearchGate URL: [Link]

-

Title: The Thermochemistry of Cubane 50 Years after Its Synthesis: A High-Level Theoretical Study of Cubane and Its Derivatives Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

-

Title: A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules Source: MDPI URL: [Link]

-

Title: Making Cyclopentanone Ethylene Ketal: Cubane Part 1 Source: YouTube URL: [Link]

-

Title: Strain energies of cubane derivatives with different substituent groups Source: ResearchGate URL: [Link]

Sources

- 1. Cubane - Wikipedia [en.wikipedia.org]

- 2. Synthesis [ch.ic.ac.uk]

- 3. High energy derivatives of Cubane [ch.ic.ac.uk]

- 4. biosynth.com [biosynth.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 11. petrolpark.co.uk [petrolpark.co.uk]

- 12. youtube.com [youtube.com]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

The Cubane Cage: A Paradox of Thermodynamic Instability and Kinetic Resolve in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cubane (C₈H₈), a Platonic hydrocarbon, presents a fascinating paradox: it is a molecule of immense thermodynamic instability, yet it possesses remarkable kinetic stability.[1][2][3] This unique combination of properties, stemming from its highly strained cubic geometry, has transitioned cubane from a synthetic curiosity to a powerful scaffold in medicinal chemistry and materials science.[4][5] This guide provides a comprehensive exploration of the thermodynamic principles governing cubane and its derivatives, focusing on the quantification of strain energy and the factors that influence its stability. We will delve into both theoretical and experimental methodologies for assessing these properties, provide detailed protocols for the synthesis of key cubane intermediates, and discuss the profound implications of this strained system in the rational design of next-generation therapeutics.

Introduction: The "Impossible Molecule" and Its Rise in Prominence

First synthesized in 1964 by Philip Eaton and Thomas Cole, cubane was a landmark achievement in organic chemistry, defying predictions that its severely distorted 90° bond angles would render it too unstable to exist.[1][3][6] The molecule consists of eight carbon atoms positioned at the vertices of a cube, each bonded to a single hydrogen atom.[1][6] This geometry forces the sp³-hybridized carbon atoms into bond angles far from the ideal tetrahedral angle of 109.5°, resulting in enormous strain energy.[7]

Despite this inherent strain, cubane is a crystalline solid that is stable up to 220 °C, at which point it begins to slowly decompose.[2][8] This kinetic stability is attributed to the absence of low-energy pathways for decomposition; any rearrangement would require breaking strong C-C bonds and passing through even higher-energy intermediates.[1][3][7] It is this interplay between high potential energy and kinetic persistence that makes cubane and its derivatives so valuable. In recent years, the focus has shifted to leveraging these characteristics, particularly in drug development, where the cubane cage serves as a three-dimensional, non-aromatic bioisostere for the ubiquitous benzene ring.[4][9][10]

Understanding Strain Energy in the Cubane Framework

The concept of strain energy is central to understanding cubane's chemistry. It is the excess internal energy of a molecule due to its geometry being forced to deviate from the ideal, unstrained state. For cubane, this strain arises primarily from two sources:

-

Angle Strain: The severe compression of the C-C-C bond angles to 90° from the ideal 109.5° for sp³ carbon atoms.

-

Torsional Strain: The eclipsed conformation of the C-H bonds along each face of the cube.

The total strain energy of cubane is exceptionally high, with values reported in the range of 160-170 kcal/mol (approximately 667 kJ/mol).[8][11][12][13] This is roughly equivalent to six times the strain energy of a single cyclobutane ring, reflecting the molecule's composition of six fused cyclobutane faces.[14] This stored energy is comparable to a compressed spring, ready to be released under the right conditions.[4]

Computational Approaches to Quantifying Strain Energy

Modern computational chemistry provides powerful tools for accurately calculating the strain energy of cubane and its derivatives. Density Functional Theory (DFT) is a commonly employed method that offers a good balance between accuracy and computational cost.[15][16][17]

A typical workflow involves the use of homodesmotic or isodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which allows for the cancellation of systematic errors in the calculations, leading to a more accurate determination of the strain energy.[18][19]

Experimental Determination of Thermodynamic Stability

Experimentally, the thermodynamic properties of cubane are determined through techniques like bomb calorimetry.[13][20][21] In this method, a known mass of the compound is combusted in a high-pressure oxygen environment, and the resulting temperature change of the surrounding water is precisely measured. This allows for the calculation of the heat of combustion, from which the standard enthalpy of formation (ΔHf°) can be derived using Hess's Law.

High-level theoretical studies have calculated the gas-phase enthalpy of formation of cubane to be 603.4 ± 4 kJ mol⁻¹, which, when combined with the experimental enthalpy of sublimation, yields a solid-phase enthalpy of formation of 548.6 ± 4.5 kJ mol⁻¹.[7][12][13] This value is in close agreement with early calorimetric results, underscoring the immense energy stored within the molecule.[7][12]

| Property | Unsubstituted Cubane | Unit | Source(s) |

| Strain Energy (SE) | ~166 | kcal/mol | [8][11] |

| Strain Energy (SE) | 667.2 | kJ/mol | [12][13] |

| Gas-Phase ΔHf° | 603.4 ± 4 | kJ/mol | [7][12][13] |

| Solid-Phase ΔHf° | 548.6 ± 4.5 | kJ/mol | [7][12][13] |

| C-C Bond Length | 1.573 | Å | [2][22] |

| C-H Bond Dissociation Energy | 438.4 ± 4 | kJ/mol | [12][13] |

| Density | 1.29 | g/cm³ | [11][22] |

| Decomposition Temperature | > 220 | °C | [2][8] |

Table 1: Key Thermodynamic and Physical Properties of Unsubstituted Cubane.

The Impact of Derivatization on Stability and Strain

The functionalization of the cubane core is critical for its application in drug discovery and materials science.[4][5] Introducing substituents can significantly alter the electronic and steric properties of the cage, thereby modulating its strain energy and overall stability.

Computational studies have shown that the effect of substitution is not always intuitive.[18][19] For instance:

-

Electron-withdrawing groups like nitro groups (-NO₂) can have a complex effect. With a low degree of substitution (up to four groups), the strain energy increases only slightly.[18][19] However, as more nitro groups are added, steric repulsion between them becomes significant, dramatically increasing the strain energy of the cage.[18][19] The calculated strain energy for octanitrocubane is a staggering 257.20 kcal/mol.[18][19] This makes it a powerful, high-density energetic material.[23]

-

Azido groups (-N₃) have a much smaller effect on the strain energy. In fact, for lower levels of substitution, they can even slightly release the strain of the cubane skeleton.[18][19]

This tunability is a key advantage for medicinal chemists, allowing for the fine-tuning of a molecule's properties.

| Cubane Derivative | Calculated Strain Energy (kcal/mol) | Effect of Substituent |

| Unsubstituted Cubane | 169.13 | Reference |

| Octanitrocubane | 257.20 | Significant Increase (Steric Repulsion) |

| Octaazidocubane | 166.48 | Negligible/Slight Decrease |

Table 2: Impact of Different Substituents on the Calculated Strain Energy of the Cubane Cage. Data derived from DFT (B3LYP/6-31G*) calculations via isodesmotic reactions.[18][19]

Cubane in Drug Development: A Bioisostere with Benefits

The most significant application of cubane in the life sciences is its role as a bioisostere for the benzene ring.[4][9] A bioisostere is a chemical substituent that can be interchanged with another to produce a compound with similar biological properties. The 1,4-disubstituted cubane cage geometrically mimics a para-substituted benzene ring, with the distance between the diagonal carbons (2.72 Å) being very close to that of benzene (2.79 Å).[2][4]

The advantages of replacing a benzene ring with a cubane cage are multi-faceted:

-

Metabolic Stability: The C-H bonds on the cubane cage are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the C-H bonds on an aromatic ring.[4][9][15] This can lead to improved pharmacokinetic profiles, such as lower clearance and longer half-life.

-

Improved Solubility: The rigid, non-planar structure of cubane disrupts the π-π stacking that can occur between flat aromatic rings, which often leads to poor aqueous solubility.[4] Replacing benzene with cubane can therefore enhance a drug candidate's solubility and bioavailability.

-

Toxicity Profile: Unlike benzene, which is a known carcinogen, the cubane scaffold is considered non-toxic and biologically stable.[2][4][24]

-

Three-Dimensionality: The cubane cage provides a rigid, 3D scaffold that allows medicinal chemists to explore chemical space that is inaccessible to flat aromatic systems, potentially leading to improved binding affinity and selectivity for protein targets.[4][5]

A landmark example is "cuba-lumacaftor," an analog of a cystic fibrosis drug. Replacing a meta-substituted benzene ring with a 1,3-disubstituted cubane resulted in a compound with high biological activity, superior metabolic stability, and improved, pH-independent solubility.[4]

Experimental Protocols

The practical application of cubane chemistry relies on robust and scalable synthetic and analytical methods. The most common entry point into functionalized cubanes is through dimethyl 1,4-cubanedicarboxylate, which is accessible from commercially available starting materials.[4]

Synthesis: Preparation of Dimethyl 1,4-Cubanedicarboxylate